molecular formula C8H19N3 B3235536 (R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine CAS No. 1354019-29-6

(R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Cat. No.: B3235536
CAS No.: 1354019-29-6
M. Wt: 157.26 g/mol
InChI Key: OIXQSAZRZSGQIN-MRVPVSSYSA-N
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Description

(R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral aliphatic diamine characterized by a pyrrolidine ring substituted at the N1 position with a methyl group and an ethane-1,2-diamine backbone. Its stereospecific (R)-configuration is critical for interactions in biological systems or coordination chemistry . The compound (CAS: 1241386-61-7) has a molecular weight of 157.26 g/mol, with a secondary amine group and a tertiary amine in the pyrrolidine ring, influencing its reactivity and solubility .

Properties

IUPAC Name

N'-methyl-N'-[(3R)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10-5-3-8(7-10)11(2)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQSAZRZSGQIN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-methylpyrrolidine and ethylenediamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups.

    Coupling Reaction: The deprotonated amine groups are then coupled with the ®-1-methylpyrrolidine under anhydrous conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to changes in their activity and function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Substituents

The target compound’s structural uniqueness lies in its (R)-configured pyrrolidine ring and methyl substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine Isopropyl instead of methyl 185.31 Intermediate for chiral drug synthesis
N1,N1-Dibenzylethane-1,2-diamine Benzyl groups at N1 254.35 Precursor for piperazine-2,3-dione derivatives with anthelmintic activity
N1-(Pyridin-2-yl)ethane-1,2-diamine Pyridinyl group at N1 137.18 Coordination chemistry, metal chelation
  • Benzyl substituents in introduce aromaticity, enhancing lipophilicity for antimicrobial applications.
  • Stereochemical Impact : The (R)-configuration in the target compound contrasts with racemic mixtures in analogues like Ro 47-9396 (), where enantiomers exhibit differential biological activity .

Heterocyclic Analogues

Compounds with fused or substituted heterocycles demonstrate divergent applications:

Compound Name Heterocycle Key Features Applications References
N-(7-chloroquinolin-4-yl)-N′-ferrocenylmethyl-1,2-diamine Quinoline and ferrocenyl groups Redox-active, antimalarial potential Antiparasitic agents
N-{(3R,4S)-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}-N'-(3-chlorobenzyl)ethane-1,2-diamine Pyrrolidine-pyridine hybrid Complex stereochemistry Probable kinase inhibition (PDB ligand)
  • Biological Activity: Quinoline-based diamines () target parasitic enzymes, whereas the target compound’s pyrrolidine ring may favor interactions with mammalian receptors or metal ions .
  • Coordination Chemistry : Pyridinyl-substituted diamines () form stable metal complexes, suggesting the target compound could serve in catalysis or materials science .

Corrosion Inhibition Potential

Aliphatic diamines with varying amine groups exhibit distinct corrosion inhibition efficiencies:

Compound Name Amine Groups DFT Parameters Inhibition Efficiency References
N1-(2-aminoethyl)ethane-1,2-diamine (DETA) Three -NH- groups High electron donation capacity Moderate to high
(R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine Two amine groups Lower HOMO-LUMO gap Likely moderate (theoretical)
  • Mechanistic Differences : DETA’s multiple -NH- groups enhance adsorption on metal surfaces, while the target compound’s tertiary amine and pyrrolidine ring may reduce solubility but improve stability in acidic environments .

Biological Activity

(R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral diamine compound that has garnered attention in medicinal chemistry due to its structural features, which may influence various biological interactions and activities. This article explores its biological activity, including potential mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H19N3
  • Molecular Weight : 171.28 g/mol
  • Structural Features : The compound features a methylpyrrolidine moiety and an ethane-1,2-diamine backbone, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, which are crucial for therapeutic applications.

Potential Targets:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. Preliminary studies suggest that this compound may possess:

  • Antimicrobial Activity : Similar compounds have been investigated for their effectiveness against various pathogens.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to interactions with neurotransmitter systems.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of structurally related compounds. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Study 2: Neuroprotective Effects

Research conducted on a related compound demonstrated neuroprotective effects in cellular models of oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaMolecular WeightKey Features
(R)-N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamineC9H21N3171.28 g/molContains a piperidine ring instead of pyrrolidine
(R)-N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamineC10H23N3185.29 g/molFeatures an isopropyl group enhancing steric bulk
N1-(Pyridin-2-yl)ethane-1,2-diamineC7H11N3137.18 g/molIncorporates a pyridine ring

This table illustrates how variations in structure can lead to distinct biological properties and activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Reactant of Route 2
(R)-N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

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